Cas no 122063-98-3 ((4-amino-3,5-dibromophenyl)methanol)

(4-Amino-3,5-dibromophenyl)methanol is a brominated aromatic compound featuring both an amino and a hydroxymethyl functional group. Its distinct structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of bromine atoms enhances its reactivity in electrophilic substitution and coupling reactions, while the amino and hydroxymethyl groups offer versatile sites for further derivatization. This compound is characterized by high purity and stability, ensuring consistent performance in synthetic applications. Its utility in constructing complex molecular frameworks underscores its importance in research and industrial chemistry. Proper handling and storage are recommended due to its potential sensitivity to light and moisture.
(4-amino-3,5-dibromophenyl)methanol structure
122063-98-3 structure
商品名:(4-amino-3,5-dibromophenyl)methanol
CAS番号:122063-98-3
MF:C7H7NOBr2
メガワット:280.945
CID:2617875
PubChem ID:11000471

(4-amino-3,5-dibromophenyl)methanol 化学的及び物理的性質

名前と識別子

    • (4-amino-3,5-dibromophenyl)methanol
    • CS-0380072
    • G67749
    • DTXSID10451428
    • Benzenemethanol, 4-amino-3,5-dibromo-
    • 122063-98-3
    • インチ: InChI=1S/C7H7Br2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3,10H2
    • InChIKey: SGAAEMCAFVZUTG-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=C(C(=C1Br)N)Br)CO

計算された属性

  • せいみつぶんしりょう: 280.88739g/mol
  • どういたいしつりょう: 278.88944g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 122
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 46.2Ų

(4-amino-3,5-dibromophenyl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X194671A-1g
(4-amino-3,5-dibromophenyl)methanol
122063-98-3 0.97
1g
¥6429.6 2024-07-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X194671A-250mg
(4-amino-3,5-dibromophenyl)methanol
122063-98-3 0.97
250mg
¥2381.4 2024-07-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1450742-250mg
(4-Amino-3,5-dibromophenyl)methanol
122063-98-3 98%
250mg
¥1954.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1450742-5g
(4-Amino-3,5-dibromophenyl)methanol
122063-98-3 98%
5g
¥25381.00 2024-08-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X194671A-100mg
(4-amino-3,5-dibromophenyl)methanol
122063-98-3 0.97
100mg
¥1402.2 2024-07-24

(4-amino-3,5-dibromophenyl)methanol 関連文献

(4-amino-3,5-dibromophenyl)methanolに関する追加情報

Introduction to (4-amino-3,5-dibromophenyl)methanol (CAS No. 122063-98-3)

(4-amino-3,5-dibromophenyl)methanol, with the CAS number 122063-98-3, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include a 4-amino group and two bromine atoms substituted on a phenyl ring, along with a hydroxymethyl group. These functionalities endow the compound with a range of chemical and biological properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and functional materials.

The chemical structure of (4-amino-3,5-dibromophenyl)methanol can be represented as C8H9Br2NO. The presence of the amino group and the bromine atoms imparts significant reactivity and versatility to the molecule, making it an attractive starting material for a variety of synthetic transformations. The hydroxymethyl group further enhances its reactivity by providing a site for nucleophilic substitution reactions, which are crucial in many synthetic pathways.

In the realm of medicinal chemistry, (4-amino-3,5-dibromophenyl)methanol has been explored for its potential as a building block in the development of novel drugs. Recent studies have highlighted its utility in the synthesis of compounds with anti-inflammatory, antiviral, and anticancer activities. For instance, researchers at the University of California have utilized this compound to synthesize a series of derivatives that exhibit potent inhibitory effects on specific enzymes involved in cancer cell proliferation. These findings underscore the potential of (4-amino-3,5-dibromophenyl)methanol as a key intermediate in drug discovery and development.

Beyond its applications in pharmaceuticals, (4-amino-3,5-dibromophenyl)methanol has also found use in materials science. Its unique combination of functional groups makes it suitable for the preparation of advanced materials with tailored properties. For example, scientists at the Massachusetts Institute of Technology have employed this compound to develop novel polymers with enhanced thermal stability and mechanical strength. These polymers have shown promise in applications such as high-performance coatings and electronic devices.

The synthesis of (4-amino-3,5-dibromophenyl)methanol typically involves multistep processes that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions and reduction steps. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, which is an important consideration for both industrial and academic settings.

In terms of safety and handling, while (4-amino-3,5-dibromophenyl)methanol is not classified as a hazardous substance under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be worn, and appropriate ventilation should be ensured to minimize exposure risks.

The future prospects for (4-amino-3,5-dibromophenyl)methanol are promising. Ongoing research continues to uncover new applications and derivatives that could further expand its utility in various fields. As synthetic methods become more efficient and sustainable, it is likely that this compound will play an increasingly important role in both academic research and industrial applications.

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